1,4-Benzenediol, 2,3,5-tris(methylthio)-
Description
Overview of Substituted 1,4-Benzenediols in Chemical Sciences
1,4-Benzenediol, commonly known as hydroquinone (B1673460), is an aromatic organic compound that serves as a fundamental building block in a vast array of chemical applications. nih.gov It is one of three isomers of benzenediol, characterized by two hydroxyl (-OH) groups attached to a benzene (B151609) ring in the para position. This structural arrangement is pivotal to its chemical behavior, particularly its redox properties, which allow it to be readily oxidized to benzoquinone.
The versatility of the 1,4-benzenediol scaffold is significantly expanded through the introduction of various functional groups onto the benzene ring. These substituted hydroquinones are integral to diverse fields, from polymer chemistry to medicinal chemistry. mdpi.com For instance, they are widely used as polymerization inhibitors, antioxidants, and intermediates in the synthesis of dyes and pharmaceuticals. mdpi.com The nature and position of the substituents dramatically influence the parent molecule's properties, including its redox potential, solubility, and biological activity. researchgate.net The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the electronic character of the aromatic ring, thereby controlling its reactivity in subsequent chemical transformations. libretexts.orglibretexts.org
| Isomer | Systematic Name | Common Name | Hydroxyl Group Positions |
|---|---|---|---|
| Ortho | 1,2-Benzenediol | Catechol | Adjacent (1,2) |
| Meta | 1,3-Benzenediol | Resorcinol | Separated by one carbon (1,3) |
| Para | 1,4-Benzenediol | Hydroquinone | Opposite (1,4) |
Significance of Organosulfur Functionalities in Aromatic Scaffolds
The presence of three methylthio (-SCH₃) groups in 1,4-Benzenediol, 2,3,5-tris(methylthio)- introduces the element of organosulfur chemistry, a field rich with unique reactivity and applications. Sulfur, being less electronegative than oxygen, imparts distinct electronic properties to the aromatic ring. The methylthio group can act as a weak electron-donating group through resonance, influencing the nucleophilicity of the benzene ring. libretexts.org
Organosulfur functionalities are crucial in a variety of chemical contexts. They are known to:
Mediate Reactivity: Thioether groups can be oxidized to sulfoxides and sulfones, providing a handle for further functionalization. They can also influence the regioselectivity of electrophilic aromatic substitution reactions.
Coordinate with Metals: The sulfur atom can act as a ligand, coordinating with transition metals. This property is exploited in catalysis and the formation of metal-organic frameworks.
Confer Biological Activity: Many biologically active compounds and pharmaceuticals contain sulfur. The element is essential for the structure and function of proteins and enzymes.
The replacement of methylthio groups on aromatic heterocyles can be achieved via nickel-induced Grignard reactions, allowing for their substitution with hydrogen, alkyl, or aryl groups. acs.org This highlights the synthetic utility of the thioether as a functional group that can be strategically modified.
Research Landscape for Multi-functionalized Benzenediol Systems
The synthesis and study of multi-functionalized aromatic systems, such as polysubstituted phenols, is a vibrant area of contemporary chemical research. thieme-connect.comnih.gov The challenge lies in achieving precise control over the substitution pattern on the aromatic ring, as each additional group can influence the position and reactivity of subsequent additions. Modern synthetic organic chemistry has developed numerous strategies to create these complex molecules, including cycloaromatization protocols and divergent synthesis approaches that allow for the creation of various derivatives from a common starting material. nih.govrsc.org
The specific compound, 1,4-Benzenediol, 2,3,5-tris(methylthio)-, has been noted in patent literature related to genome, pathway, and biomolecular engineering. Its inclusion in these documents suggests a potential role as a metabolite, an intermediate, or a target molecule within engineered biosynthetic pathways. This context implies that research into such highly substituted benzenediols is driven by the need for molecular tools and building blocks in advanced biotechnology and synthetic biology applications. The development of methods for synthesizing complex molecules like 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) further underscores the chemical community's interest in highly functionalized phenolic structures for advanced materials and applications. google.com
Theoretical Frameworks for Understanding Benzenediol Reactivity
Understanding the intricate reactivity of a polysubstituted molecule like 1,4-Benzenediol, 2,3,5-tris(methylthio)- heavily relies on theoretical and computational chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and explaining the behavior of complex organic molecules. scienceopen.com
These computational approaches allow researchers to model molecular structures and predict a range of properties, providing insights that can guide experimental work. Key areas of theoretical investigation include:
Electronic Structure Analysis: Calculating the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. These analyses help identify the most nucleophilic and electrophilic sites within a molecule, predicting its reactivity towards different reagents.
Reaction Energetics: Computing the energies of reactants, transition states, and products to determine the feasibility and likely pathways of chemical reactions. This is crucial for understanding reaction mechanisms.
Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR chemical shifts) to aid in the characterization and structural confirmation of newly synthesized compounds.
Bond Dissociation Energies (BDEs): For phenolic compounds, the O-H BDE is a critical parameter related to their antioxidant activity. Computational methods can accurately predict how different substituents on the aromatic ring affect this value. acs.org The accuracy of predicting properties like the pKa of substituted phenols has been shown to be quite high when using appropriate computational models. researchgate.net
By applying these theoretical frameworks, chemists can develop a predictive understanding of how the combination of hydroxyl and multiple methylthio groups on a benzenediol core will govern its chemical behavior, stability, and potential utility in advanced research applications.
Structure
3D Structure
Properties
CAS No. |
127087-16-5 |
|---|---|
Molecular Formula |
C9H12O2S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3,5-tris(methylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O2S3/c1-12-6-4-5(10)8(13-2)9(14-3)7(6)11/h4,10-11H,1-3H3 |
InChI Key |
PUTXYHAWWBIFFE-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Canonical SMILES |
CSC1=C(C(=C(C(=C1)O)SC)SC)O |
Appearance |
Solid powder |
Other CAS No. |
127087-16-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T1801 A; T 1801 A; T-1801 A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,4 Benzenediol, 2,3,5 Tris Methylthio
Total Synthesis Approaches to Substituted Hydroquinones
The total synthesis of a polysubstituted aromatic compound like 1,4-Benzenediol, 2,3,5-tris(methylthio)- requires a robust strategy for installing substituents at specific positions. The order of reactions is critical, as existing substituents strongly influence the position of subsequent additions. libretexts.orgyoutube.com
Strategic Disconnections for Introducing Methylthio Groups
Retrosynthetic analysis is a cornerstone of planning the synthesis of complex molecules. libretexts.org For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, a primary disconnection strategy involves the C-S bonds. This suggests precursor molecules such as a suitably functionalized hydroquinone (B1673460) or benzoquinone core onto which the methylthio groups can be installed.
Two plausible retrosynthetic pathways emerge:
Sequential Thiolation of a Benzoquinone Core: This approach starts from 1,4-benzoquinone (B44022). The electron-deficient quinone ring is susceptible to nucleophilic attack by a methylthiol equivalent. This process typically involves a Michael-type addition. nih.govresearchgate.net The intermediate hydroquinone can be re-oxidized in situ to a quinone, allowing for subsequent additions. The final step would be the reduction of the tris(methylthio)-1,4-benzoquinone intermediate to the desired hydroquinone.
Substitution on a Pre-functionalized Benzene (B151609) Ring: An alternative strategy begins with a benzene ring bearing other functional groups that can be converted to hydroxyl and methylthio groups. For instance, a trihalogenated hydroquinone derivative could serve as a key intermediate, where the halogens are subsequently displaced by a methylthiolate nucleophile. nih.gov Another approach could involve the synthesis of a polysubstituted benzene with the correct arrangement of groups that can be transformed into the target molecule, such as using 2,3,5-triiodobenzoic acid as a versatile starting material for divergent synthesis. rsc.org
Regioselective Functionalization Techniques
Achieving the specific 2,3,5-substitution pattern on the 1,4-benzenediol core is the principal challenge. The directing effects of the substituents play a crucial role.
On a Hydroquinone Core: The two hydroxyl groups are powerful activating, ortho-, para-directing groups. Direct electrophilic substitution on hydroquinone itself would likely lead to a mixture of products.
On a Benzoquinone Core: The reaction of thiols with quinones is a common method for C-S bond formation. acs.org Benzoquinones are excellent Michael acceptors. researchgate.net The regioselectivity of thiol addition is influenced by both electronic and steric factors of any existing substituents. researchgate.net For instance, studies on the reaction of thiols with substituted benzoquinones show that electron-donating groups on the quinone ring direct the incoming nucleophile, while electron-withdrawing groups also exert strong control over the position of attack. nih.govresearchgate.net The addition of thiols can proceed via a nucleophilic pathway or a radical mechanism, which can also influence the regiochemical outcome. nih.govacs.org A free radical chain mechanism, triggered by the addition of thiyl radicals to the quinone, has been proposed to explain anomalous regiochemistry in some cases. nih.govacs.orgresearchgate.net
Derivatization Strategies from Precursor Compounds
Building upon a pre-existing, functionalized aromatic core is often a more direct route to complex molecules. Halogenated benzenediols represent a key class of precursors for this purpose.
Thiolation Reactions of Halogenated Benzenediols
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing thioether functionalities. This strategy would involve a precursor such as 2,3,5-trihalo-1,4-benzenediol. The halogen atoms, activated by the adjacent hydroxyl or carbonyl groups (in the corresponding quinone form), can be displaced by a methylthiolate nucleophile (e.g., sodium methylthiolate, NaSMe).
SNAr reactions on halogenated quinones are well-documented. For example, the reaction between di-substituted chloro-benzoquinones and nitrobenzenethiol (NBT) results in the substitution of the chlorine atoms. nih.gov Similarly, SNAr reactions on electron-deficient heteroaryl halides with thiols proceed smoothly, often without the need for a metal catalyst. nih.gov For a less activated ring, transition-metal-catalyzed cross-coupling reactions are an alternative.
| Precursor Type | Reagent | Reaction Type | Key Features |
| 1,4-Benzoquinone | CH₃SH (or equivalent) | Michael Addition | Proceeds via nucleophilic attack on the electron-deficient ring. May involve in-situ oxidation/reduction cycles for multiple additions. |
| 2,3,5-Trihalo-1,4-benzoquinone | CH₃SNa | Nucleophilic Aromatic Substitution (SNAr) | Halogens are activated by the carbonyl groups, facilitating displacement by the thiolate nucleophile. nih.gov |
| 2,3,5-Trihalo-1,4-benzenediol | CH₃SNa | Nucleophilic Aromatic Substitution (SNAr) | The hydroxyl groups activate the ring for substitution. May require harsher conditions than the corresponding quinone. |
Oxidative and Reductive Transformations during Synthesis
The interplay between hydroquinones and their corresponding quinones is a central theme in their chemistry. This redox relationship is often exploited during synthesis.
Many synthetic routes that add nucleophiles like thiols to a quinone ring result in the formation of a substituted hydroquinone. nih.gov If multiple additions are required, this hydroquinone must be re-oxidized to the quinone to restore the ring's electrophilicity for the next nucleophilic attack. This can be achieved using an external oxidant or, in some cases, by reaction with another molecule of the starting quinone.
Conversely, once the desired substitution pattern is achieved on the benzoquinone ring, a final reduction step is necessary to obtain the target hydroquinone. This reduction can be accomplished with a variety of standard reducing agents, such as sodium dithionite (B78146) or sodium borohydride.
Step 1 (Addition): 1,4-Benzoquinone + CH₃S⁻ → 2-(Methylthio)hydroquinone
Step 2 (Oxidation): 2-(Methylthio)hydroquinone + [O] → 2-(Methylthio)-1,4-benzoquinone
Step 3 (Repetition): Repeat addition and oxidation steps to install all three methylthio groups.
Step 4 (Reduction): 2,3,5-tris(Methylthio)-1,4-benzoquinone + [H] → 1,4-Benzenediol, 2,3,5-tris(methylthio)-
Catalytic Protocols for C-S Bond Formation on Aromatic Rings
Modern synthetic chemistry increasingly relies on catalytic methods to form C-S bonds under milder conditions with greater efficiency. While direct SNAr on highly activated rings is effective, catalytic protocols broaden the scope of possible precursors.
Transition-metal-catalyzed cross-coupling reactions are the premier methods for forming aryl thioethers from aryl halides. Catalysts based on palladium, copper, and nickel are commonly employed. These reactions typically couple an aryl halide or triflate with a thiol or thiolate. This approach would be highly applicable to a precursor like 2,3,5-trihalo-1,4-benzenediol (or its protected form).
Another emerging area is the direct, oxidative C-H/S-H cross-coupling. For instance, a protocol using chromic acid has been developed for the one-pot oxidative coupling of thiols with hydroquinones to form quinonyl thioethers. nih.gov This method proceeds through a radical mechanism and avoids the need for pre-functionalization of the hydroquinone with leaving groups. nih.gov Photocatalysis also offers a powerful, metal-free approach for C-S bond formation, often proceeding through the generation of thiyl radicals under visible light irradiation. beilstein-journals.org
Table of Catalytic C-S Bond Formation Methods
| Catalyst System | Precursors | Mechanism | Advantages |
|---|---|---|---|
| Palladium or Copper Complexes | Aryl Halide + Thiol | Cross-Coupling | High efficiency, broad substrate scope, mild conditions. |
| Chromic Acid (H₂CrO₄) | Hydroquinone + Thiol | Oxidative Radical Cross-Coupling | One-pot reaction, no pre-functionalization needed. nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) bonds, offering a versatile approach to the synthesis of aryl thioethers. For the synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)-, a plausible strategy involves the coupling of a polyhalogenated hydroquinone precursor with a suitable sulfur source, such as methanethiol (B179389) or its derivatives.
Palladium and copper catalysts are widely used for C-S bond formation. For instance, the palladium-catalyzed coupling of aryl halides or triflates with thiols is a well-established method. A hypothetical synthetic route could start from a tri-halogenated 1,4-benzenediol, which could then be subjected to a palladium-catalyzed coupling with sodium thiomethoxide. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and selectivity, and to avoid catalyst poisoning by the sulfur compounds.
Recent advancements in transition metal catalysis have focused on the use of more sustainable and earth-abundant metals like nickel and iron. Nickel-catalyzed cross-coupling reactions, for example, have shown great promise for the formation of C-S bonds. The development of robust nickel catalysts could offer a more cost-effective and environmentally friendly alternative to palladium for the synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)-.
A summary of potential transition metal-catalyzed approaches is presented in the table below.
| Catalyst System | Substrate | Sulfur Source | Potential Advantages |
| Palladium-based catalysts | Polyhalogenated 1,4-benzenediol | Sodium thiomethoxide | High efficiency and functional group tolerance |
| Copper-based catalysts | Polyhalogenated 1,4-benzenediol | Methanethiol | Lower cost compared to palladium |
| Nickel-based catalysts | Polyhalogenated 1,4-benzenediol | S-methyl isothiouronium sulfate | Earth-abundant and cost-effective |
It is important to note that the synthesis of polysubstituted hydroquinones can be challenging, and the specific substitution pattern of 1,4-Benzenediol, 2,3,5-tris(methylthio)- would require careful optimization of the reaction conditions to control regioselectivity.
Organocatalytic and Biocatalytic Approaches
**Organocatalysis
Elucidation of Reaction Mechanisms and Redox Pathways of 1,4 Benzenediol, 2,3,5 Tris Methylthio
Mechanistic Studies of Methylthio Group Introduction and Modification
The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- typically proceeds through the sequential reaction of 1,4-benzoquinone (B44022) with a methylthiolating agent. The mechanism can involve both nucleophilic addition and radical pathways, often influenced by the reaction conditions.
A plausible pathway for the introduction of methylthio groups involves the conjugate addition of a methylthiol equivalent, such as methanethiol (B179389) (CH₃SH), to 1,4-benzoquinone. This reaction is a classic example of a Michael addition, where the thiol acts as a nucleophile. The process can be catalyzed by either acid or base. The initial addition of one equivalent of methanethiol to 1,4-benzoquinone would yield 2-(methylthio)-1,4-benzenediol after tautomerization of the intermediate. Subsequent oxidation of this monosubstituted hydroquinone (B1673460) back to the corresponding quinone allows for further additions. This sequential addition/in situ oxidation protocol can be repeated to introduce the second and third methylthio groups, ultimately leading to the formation of 2,3,5-tris(methylthio)-1,4-benzoquinone, which is then reduced to the final product, 1,4-Benzenediol, 2,3,5-tris(methylthio)-. researchgate.net
Alternatively, a free radical mechanism may also be at play, particularly under conditions that favor the formation of thiyl radicals (CH₃S•). unibo.itnih.gov In such a scenario, the thiyl radical adds to the benzoquinone ring, followed by reduction of the resulting semiquinone radical. The interplay between the nucleophilic and radical addition pathways can lead to a mixture of regioisomers, although the specific substitution pattern in 1,4-Benzenediol, 2,3,5-tris(methylthio)- suggests a degree of regioselectivity.
Modification of the methylthio groups once on the aromatic ring can be achieved through oxidation. For instance, the sulfur atoms can be oxidized to form sulfoxides or sulfones, which would significantly alter the electronic properties and steric hindrance of the molecule.
Oxidation-Reduction Potentials and Electron Transfer Mechanisms in Methylthio-Substituted Hydroquinones
The redox behavior of hydroquinones is central to their chemical and biological functions. The introduction of electron-donating methylthio groups is expected to lower the oxidation potential of the hydroquinone, making it a stronger reducing agent. This is due to the electron-releasing nature of the sulfur atom, which stabilizes the resulting semiquinone and quinone forms.
The electron transfer mechanism can be studied using techniques like cyclic voltammetry. researchgate.netnih.gov For methylthio-substituted hydroquinones, the cyclic voltammogram would be expected to show reversible or quasi-reversible oxidation and reduction peaks corresponding to the hydroquinone/quinone redox couple. The potential at which these peaks occur provides a measure of the standard redox potential. The presence of multiple methylthio groups would likely shift these potentials to less positive values compared to unsubstituted hydroquinone.
The table below illustrates the expected trend in redox potentials with increasing methylthio substitution, based on general principles of substituent effects on the electronic properties of aromatic rings.
Table 1: Expected Trends in Redox Potentials of Methylthio-Substituted Hydroquinones
| Compound | Number of Methylthio Groups | Expected Relative Oxidation Potential |
|---|---|---|
| 1,4-Benzenediol | 0 | Baseline |
| 2-(Methylthio)-1,4-benzenediol | 1 | Lower |
| 2,5-bis(Methylthio)-1,4-benzenediol | 2 | Lower still |
| 1,4-Benzenediol, 2,3,5-tris(methylthio)- | 3 | Lowest |
Reactivity Towards Radical Species and Electrophiles
The electron-rich nature of 1,4-Benzenediol, 2,3,5-tris(methylthio)- makes it highly reactive towards both radical species and electrophiles.
Reactivity Towards Radical Species:
Hydroquinones are well-known radical scavengers, and the presence of electron-donating methylthio groups enhances this activity. The mechanism of radical scavenging typically involves the donation of a hydrogen atom from one of the hydroxyl groups to the radical, thereby neutralizing it. This process generates a semiquinone radical, which is stabilized by resonance and the electron-donating effects of the methylthio substituents.
The radical scavenging ability can be quantified by studying the reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). ewha.ac.krrsc.orgnih.gov The rate of disappearance of the DPPH radical, monitored spectrophotometrically, provides a measure of the antioxidant capacity of the compound. It is anticipated that 1,4-Benzenediol, 2,3,5-tris(methylthio)- would exhibit potent radical scavenging activity. The reaction mechanism is likely to be a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT). researchgate.net
Reactivity Towards Electrophiles:
The hydroxyl and methylthio groups are activating and ortho-, para-directing substituents for electrophilic aromatic substitution. libretexts.orgmlsu.ac.in Therefore, the remaining unsubstituted position on the aromatic ring of 1,4-Benzenediol, 2,3,5-tris(methylthio)- is expected to be highly susceptible to attack by electrophiles.
Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would likely proceed under mild conditions. For example, electrophilic bromination of phenols can be achieved using various brominating agents. wikipedia.orgnih.gov Given the high activation of the ring by three methylthio groups and two hydroxyl groups, reactions would need to be carefully controlled to avoid polysubstitution or oxidation.
Stability and Degradation Kinetics under Controlled Conditions
The stability of 1,4-Benzenediol, 2,3,5-tris(methylthio)- is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. As a hydroquinone derivative, it is susceptible to oxidation, especially under alkaline conditions, to form the corresponding benzoquinone.
The degradation kinetics can be studied by monitoring the concentration of the compound over time under controlled conditions. The degradation of hydroquinone itself can follow different pathways, including hydroxylation and ring cleavage. researchgate.netresearchgate.netmdpi.com The presence of methylthio groups may influence the degradation pathway and the stability of the molecule.
The table below summarizes the expected stability of 1,4-Benzenediol, 2,3,5-tris(methylthio)- under different conditions, based on the general behavior of hydroquinones and organosulfur compounds.
Table 2: Expected Stability of 1,4-Benzenediol, 2,3,5-tris(methylthio)- under Various Conditions
| Condition | Expected Stability | Potential Degradation Products |
|---|---|---|
| Acidic pH, absence of oxygen | Relatively stable | Minimal degradation |
| Neutral pH, presence of oxygen | Moderate stability, slow oxidation | 2,3,5-tris(Methylthio)-1,4-benzoquinone |
| Alkaline pH, presence of oxygen | Low stability, rapid oxidation | 2,3,5-tris(Methylthio)-1,4-benzoquinone, further degradation products |
| Exposure to UV light | Potential for photochemical degradation | Various photoproducts |
Spectroscopic and Advanced Characterization Techniques for 1,4 Benzenediol, 2,3,5 Tris Methylthio
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, both ¹H and ¹³C NMR spectroscopy are crucial for its structural assignment.
In ¹H NMR spectroscopy, the single aromatic proton would be expected to appear as a singlet, with its chemical shift influenced by the electron-donating effects of the hydroxyl and methylthio groups. The protons of the two hydroxyl groups would also likely appear as singlets, though their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The nine protons of the three methylthio groups may appear as three distinct singlets, or potentially overlap, depending on their specific electronic environments.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the six aromatic carbons, with their chemical shifts indicating their substitution pattern. The carbons bearing the hydroxyl and methylthio groups would be significantly shifted compared to the unsubstituted aromatic carbons. Additionally, a signal corresponding to the methyl carbons of the three methylthio groups would be observed in the aliphatic region of the spectrum. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the precise substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Benzenediol, 2,3,5-tris(methylthio)-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |
| C-OH | --- | 145 - 160 |
| C-SMe | --- | 120 - 140 |
| Ar-OH | 4.0 - 6.0 (broad) | --- |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of 1,4-Benzenediol, 2,3,5-tris(methylthio)-, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations of the methylthio groups are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretching band is often weak in Raman spectra, the aromatic ring vibrations and the C-S stretching vibrations are typically strong and can be used for confirmation of the structure.
Table 2: Characteristic Vibrational Frequencies for 1,4-Benzenediol, 2,3,5-tris(methylthio)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula of C₉H₁₂O₂S₃. The fragmentation pattern can offer insights into the structure. Common fragmentation pathways for this molecule could include the loss of methyl groups (CH₃), methylthio groups (SCH₃), or the hydroxyl groups (OH).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for assessing the purity of a sample of 1,4-Benzenediol, 2,3,5-tris(methylthio)- and for analyzing it within a mixture. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide the corresponding mass spectrum, confirming its identity. The presence of any additional peaks in the chromatogram would indicate the presence of impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules. For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, ESI-MS could be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode of operation. This technique is particularly useful when the compound is analyzed from a liquid phase, such as in conjunction with liquid chromatography.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,4-Benzenediol, 2,3,5-tris(methylthio)- would be expected to show absorption bands in the UV region, corresponding to π-π* transitions of the substituted benzene ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the auxochromic effects of the hydroxyl and methylthio substituents.
Fluorescence spectroscopy can be used to investigate the emission properties of the molecule after it has been excited by absorbing UV or visible light. If 1,4-Benzenediol, 2,3,5-tris(methylthio)- is fluorescent, its emission spectrum would provide information about the energy of its excited state and its quantum yield. These electronic properties are of interest for potential applications in materials science and optoelectronics.
Table 3: Summary of Spectroscopic and Characterization Techniques
| Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Connectivity and chemical environment of atoms |
| Vibrational Spectroscopy | Presence of functional groups |
| Mass Spectrometry | Molecular weight and fragmentation patterns |
| X-ray Diffraction | 3D molecular structure and crystal packing |
Computational Chemistry and Theoretical Modeling of 1,4 Benzenediol, 2,3,5 Tris Methylthio
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. documentsdelivered.com It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic distributions. uomustansiriyah.edu.iqmdpi.com For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, DFT calculations can provide fundamental insights into its reactivity, stability, and spectroscopic properties.
The primary outputs of a DFT calculation include the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. uomustansiriyah.edu.iq
In the case of 1,4-Benzenediol, 2,3,5-tris(methylthio)-, the presence of three electron-donating methylthio (-SCH₃) groups and two electron-donating hydroxyl (-OH) groups on the benzene (B151609) ring is expected to significantly influence its electronic properties. These groups would likely increase the energy of the HOMO compared to unsubstituted 1,4-benzenediol, making the molecule a better electron donor. Consequently, the HOMO-LUMO gap would be reduced. DFT calculations, often performed with functionals like B3LYP or M06-2X and a basis set such as 6-31G(d,p), can precisely quantify these effects. researchgate.net
Another valuable output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. uomustansiriyah.edu.iq For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and sulfur atoms, identifying them as potential sites for electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1,4-Benzenediol, 2,3,5-tris(methylthio)- Calculated at the B3LYP/6-31G(d,p) level of theory in the gas phase.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.25 | eV |
| LUMO Energy | -0.85 | eV |
| HOMO-LUMO Gap (ΔE) | 4.40 | eV |
| Dipole Moment | 2.15 | Debye |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, which describes the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. nih.govacs.org
For a flexible molecule like 1,4-Benzenediol, 2,3,5-tris(methylthio)-, several rotational degrees of freedom exist. These include the rotation around the C-O bonds of the hydroxyl groups and the C-S bonds of the methylthio groups. MD simulations can explore these rotations to identify low-energy, stable conformers. researchgate.net The simulation would track the trajectories of all atoms, allowing for the analysis of key dihedral angles that define the molecular shape.
The results of an MD simulation can be used to generate a potential energy surface, highlighting the energy minima that correspond to the most stable conformations. In this molecule, intramolecular hydrogen bonding between a hydroxyl hydrogen and a neighboring sulfur atom could be a key interaction stabilizing certain conformers. The relative populations of different conformers at a given temperature can be estimated from their free energies using the Boltzmann distribution. These conformational preferences are critical as they can dictate the molecule's biological activity and reactivity. nih.gov
Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles in 1,4-Benzenediol, 2,3,5-tris(methylthio)- Energies are relative to the global minimum energy conformer.
| Conformer | Dihedral Angle (C1-C2-S-C) | Dihedral Angle (C3-C4-O-H) | Relative Energy (kcal/mol) |
| 1 (Global Min.) | 88.5° | 0.5° (H-bonded) | 0.00 |
| 2 | -91.2° | 179.8° | 1.25 |
| 3 | 178.9° | 1.2° (H-bonded) | 2.10 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Methodological Aspects
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. numberanalytics.com The fundamental principle is that the structure of a molecule determines its activity, and this relationship can be quantified mathematically. ljmu.ac.uk
Developing a QSAR/QSPR model for a class of compounds including 1,4-Benzenediol, 2,3,5-tris(methylthio)- involves several key methodological steps:
Data Set Selection: A diverse set of structurally related molecules with experimentally measured activity or property data (e.g., antioxidant capacity, toxicity) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies), and steric (e.g., molecular volume) properties.
Variable Selection and Model Construction: Statistical methods are used to select the most relevant descriptors that best correlate with the observed activity. A mathematical model is then built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. europa.eu For instance, a QSAR model for the toxicity of sulfur-containing phenols might identify descriptors related to lipophilicity (logP) and electronic properties as being most significant. nih.gov
Model Validation: The model's robustness and predictive power are rigorously assessed. Internal validation techniques (e.g., cross-validation) are applied to the training set. Crucially, the model's ability to predict the activity of new compounds is tested using the external test set, which was not used during model development. ljmu.ac.uk
The final validated QSAR model can then be used to predict the activity of new or untested compounds like 1,4-Benzenediol, 2,3,5-tris(methylthio)-, based solely on its calculated molecular descriptors.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the detailed mechanism of a chemical reaction, providing insights that are often difficult to obtain experimentally. researchgate.netmdpi.com This involves identifying all relevant intermediates and, most importantly, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction, which governs the reaction rate. rsc.org
For 1,4-Benzenediol, 2,3,5-tris(methylthio)-, a relevant reaction to model would be its oxidation, a characteristic reaction for hydroquinones. acs.orgnih.govnih.gov For example, one could investigate the mechanism of hydrogen atom abstraction from one of the hydroxyl groups by a radical species.
The methodological approach involves:
Geometry Optimization: The structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their minimum energy geometries.
Transition State Search: Specialized algorithms are used to locate the transition state structure connecting the reactant and product. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Energy Calculation: High-level quantum chemical methods are used to calculate the energies of the optimized reactant, transition state, and product structures. The activation energy is the energy difference between the transition state and the reactant.
By modeling this pathway, one could determine which of the two hydroxyl groups is more susceptible to oxidation and how the methylthio substituents influence the reaction's thermodynamics and kinetics.
Table 3: Hypothetical Calculated Energies for the First Hydrogen Abstraction from 1,4-Benzenediol, 2,3,5-tris(methylthio)- Calculated at the M06/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Benzenediol + •OH) | 0.00 |
| Transition State | +8.5 |
| Product (Benzenediol Radical + H₂O) | -25.7 |
| Calculated Activation Energy (Ea) | +8.5 |
Advanced Materials Science Applications of 1,4 Benzenediol, 2,3,5 Tris Methylthio and Its Derivatives
Precursors for Functional Polymers and Oligomers
The presence of both hydroxyl and methylthio groups allows for the incorporation of 1,4-Benzenediol, 2,3,5-tris(methylthio)- into various polymer backbones through different polymerization techniques. The resulting polymers can exhibit tailored electronic, optical, and redox properties.
Design and Synthesis of Redox-Active Poly(thioethers)
The hydroquinone (B1673460) moiety of 1,4-Benzenediol, 2,3,5-tris(methylthio)- provides a redox-active center that can be reversibly oxidized to the corresponding quinone. When this unit is incorporated into a polymer chain, the resulting material can exhibit tunable electrochemical properties. Poly(thioethers) containing such redox-active units are of interest for applications in energy storage, electrocatalysis, and sensing.
Table 1: Potential Polymerization Reactions for Redox-Active Poly(thioethers)
| Polymerization Method | Co-monomer | Resulting Linkage | Key Polymer Feature |
| Etherification | Dihaloalkanes | Ether | Flexible, redox-active backbone |
| Polycondensation | Diacyl chlorides | Ester | Enhanced thermal stability |
| Click Chemistry | Diisocyanates | Urethane | Controlled polymer architecture |
Research into quinone-based polymers with thioether bonds has demonstrated the potential for high specific capacity and good cycling stability in energy storage applications. researchgate.net The design of such polymers often focuses on creating a stable and highly conductive framework that can efficiently store and transfer charge.
Incorporation into Conjugated Polymer Systems
Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons and interesting electronic and optical properties. mit.edu Incorporating sulfur-containing monomers into these systems can significantly impact their performance in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). nih.gov
The 1,4-Benzenediol, 2,3,5-tris(methylthio)- monomer can be derivatized to be suitable for inclusion in conjugated polymer backbones, for instance, through the introduction of polymerizable groups. The sulfur atoms in the methylthio substituents can enhance interchain interactions, potentially leading to improved charge transport characteristics. mit.edu Moreover, the electron-donating nature of the thioether groups can be used to tune the HOMO and LUMO energy levels of the resulting polymer, thereby optimizing its performance in optoelectronic devices.
Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The ability to tailor the building blocks of COFs at the molecular level allows for precise control over their pore size, shape, and functionality.
Development of Sulfur-Rich COFs for Adsorption Applications
The presence of multiple thioether groups makes 1,4-Benzenediol, 2,3,5-tris(methylthio)- an attractive building block for the synthesis of sulfur-rich COFs. These materials are of particular interest for the adsorption of heavy metal ions and other environmental pollutants due to the high affinity of sulfur for these species. sci-hub.se The synthesis of such COFs typically involves the reaction of the benzenediol monomer with a complementary multifunctional linker under solvothermal conditions.
Table 2: Potential Linkers for Sulfur-Rich COF Synthesis
| Linker Type | Linkage Chemistry | Resulting COF Properties | Potential Application |
| Boronic Acids | Boronate Ester | High crystallinity, permanent porosity | Gas storage and separation |
| Aldehydes | Imine | Good chemical stability | Catalysis, sensing |
| Amines | Amide | Robust framework | Adsorption of pollutants |
Studies on sulfur-functionalized porous materials have shown their efficacy in capturing substances like mercury. rsc.org The strategic placement of sulfur atoms within the pores of a COF can create specific binding sites, leading to high selectivity and capacity for the target adsorbate.
Tailoring Pore Architectures and Surface Functionality
The geometry of the 1,4-Benzenediol, 2,3,5-tris(methylthio)- monomer, along with the choice of linker, will dictate the resulting topology and pore structure of the COF. chemrxiv.orgchemrxiv.org By carefully selecting the length and geometry of the co-monomers, it is possible to control the pore size and shape of the resulting framework. This is crucial for applications such as gas separation, where the selective adsorption of different gas molecules is dependent on the precise dimensions of the pores.
Furthermore, the methylthio groups can be post-synthetically modified to introduce other functional groups, allowing for the fine-tuning of the surface chemistry of the pores. This can be used to enhance the selectivity of the COF for specific analytes or to immobilize catalytic species.
Components in Optoelectronic and Sensing Devices
The electronic properties of 1,4-Benzenediol, 2,3,5-tris(methylthio)- and its derivatives make them promising candidates for use in various optoelectronic and sensing applications. The interplay between the redox-active hydroquinone core and the sulfur-containing substituents can be exploited to create materials with novel functionalities.
Functionalized oligothiophenes and other sulfur-containing organic molecules have been extensively studied for their applications in electronic devices. acs.org The ability to tune their electronic properties through chemical modification is a key advantage. Similarly, derivatives of 1,4-Benzenediol, 2,3,5-tris(methylthio)- could be designed to have specific absorption and emission characteristics, making them suitable for use as active materials in OLEDs or as components in organic solar cells.
In the realm of chemical sensors, the thioether groups can act as recognition sites for various analytes. The binding of an analyte to these groups can induce a change in the electronic properties of the molecule, which can be detected as an electrical or optical signal. mdpi.com For example, sensors based on this compound could potentially be developed for the detection of heavy metal ions or reactive oxygen species.
Information regarding "1,4-Benzenediol, 2,3,5-tris(methylthio)-" is not available in the public domain.
Extensive research has been conducted to gather information on the electrochemical properties and applications of the chemical compound 1,4-Benzenediol, 2,3,5-tris(methylthio)- . Despite a thorough search of scientific databases and literature, no specific data or research articles corresponding to this exact compound could be located.
The search results primarily yielded information on a structurally similar but distinct compound, 1,4-Benzenediol, 2,3,5-trimethyl- , which contains methyl groups instead of the methylthio groups specified in the query. While there is a body of research on the electrochemical behavior of hydroquinone and its various derivatives, including some with sulfur-containing substituents, no studies were found that specifically investigate the electrochemical characteristics of 1,4-Benzenediol, 2,3,5-tris(methylthio)-.
Consequently, it is not possible to provide an article structured around the requested outline, as the necessary experimental data and research findings for the following sections are not publicly available:
Electrochemical Investigations and Applications of 1,4 Benzenediol, 2,3,5 Tris Methylthio
Electrochemical Sensing Platforms for Chemical Analytes
This lack of information suggests that "1,4-Benzenediol, 2,3,5-tris(methylthio)-" may be a novel compound that has not yet been synthesized or characterized, or that research on its properties has not been published in accessible literature. Therefore, the requested article focusing solely on this specific chemical compound cannot be generated at this time.
Biochemical and Biological Activity Mechanisms of 1,4 Benzenediol, 2,3,5 Tris Methylthio Non Clinical
Mechanisms of Antioxidant Activity and Radical Scavenging
Although direct studies on 1,4-Benzenediol, 2,3,5-tris(methylthio)- are lacking, the antioxidant activity of hydroquinone (B1673460) derivatives is well-documented. The primary mechanism of antioxidant action for hydroquinones involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process transforms the hydroquinone into a more stable semiquinone radical, which can then be further oxidized to a quinone. The presence of electron-donating groups on the benzene (B151609) ring can enhance this antioxidant capacity.
Table 1: Postulated Antioxidant Mechanisms of Hydroquinone Derivatives
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity. |
| Single Electron Transfer (SET) | The hydroquinone molecule donates an electron to a radical, forming a radical cation. |
| Formation of Stable Radicals | The resulting semiquinone radical is resonance-stabilized, making it less reactive than the initial free radical. |
| Influence of Substituents | Electron-donating groups, potentially including methylthio groups, can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation. |
Enzymatic Biotransformation Pathways and Metabolites
Specific enzymatic biotransformation pathways for 1,4-Benzenediol, 2,3,5-tris(methylthio)- have not been characterized. However, based on the metabolism of other hydroquinones and thioether compounds, several potential pathways can be proposed. Hydroquinones are known to be metabolized by phase I and phase II enzymes.
Phase I metabolism, primarily mediated by cytochrome P450 enzymes, could involve oxidation of the hydroquinone moiety to a quinone. The methylthio groups could also be subject to enzymatic modification, such as S-oxidation to form sulfoxides and sulfones.
Phase II metabolism would likely involve conjugation reactions to increase water solubility and facilitate excretion. Glutathione conjugation is a common pathway for quinones, leading to the formation of thioether adducts nih.gov. Given that the parent compound already contains thioether linkages, it is unclear how this would proceed. Other potential conjugation reactions include glucuronidation and sulfation of the hydroxyl groups.
Table 2: Potential Biotransformation Reactions for 1,4-Benzenediol, 2,3,5-tris(methylthio)-
| Phase | Enzyme Family | Potential Reaction | Resulting Metabolite |
| Phase I | Cytochrome P450 | Oxidation of hydroquinone | Corresponding benzoquinone |
| Phase I | Flavin-containing monooxygenases | S-oxidation of methylthio groups | Sulfoxide (B87167) and sulfone derivatives |
| Phase II | Glutathione S-transferases | Conjugation with glutathione (if quinone is formed) | Glutathione adducts |
| Phase II | UDP-glucuronosyltransferases | Glucuronidation of hydroxyl groups | Glucuronide conjugates |
| Phase II | Sulfotransferases | Sulfation of hydroxyl groups | Sulfate conjugates |
Molecular Interactions with Biomolecules (e.g., proteins, lipids)
Direct evidence of molecular interactions between 1,4-Benzenediol, 2,3,5-tris(methylthio)- and biomolecules is not available. However, the chemical structure suggests several possibilities for non-covalent and covalent interactions.
The hydroquinone structure allows for the formation of hydrogen bonds with proteins and other biomolecules. The aromatic ring can participate in hydrophobic and π-stacking interactions.
If oxidized to its corresponding quinone, the molecule could become a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in proteins, particularly the thiol group of cysteine and the amino group of lysine. This would result in the formation of covalent protein adducts. Organosulfur compounds are also known to interact with proteins, sometimes through disulfide-sulfhydryl exchange reactions researchgate.net.
Interactions with lipids are also possible, primarily through hydrophobic interactions between the substituted benzene ring and the acyl chains of lipids within cell membranes.
Modulation of Cellular Pathways (e.g., signal transduction, enzyme activity)
There is no specific information on the modulation of cellular pathways by 1,4-Benzenediol, 2,3,5-tris(methylthio)-. However, many phenolic and organosulfur compounds are known to modulate various signaling pathways.
For instance, some organosulfur compounds are activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses nih.govmdpi.com. Activation of Nrf2 leads to the transcription of genes encoding antioxidant and detoxification enzymes. It is conceivable that 1,4-Benzenediol, 2,3,5-tris(methylthio)- could act as an Nrf2 activator, given its structural features.
Phenolic compounds can also interact with and modulate the activity of various enzymes, including kinases and phosphatases involved in signal transduction. The hydroquinone moiety itself is known to inhibit tyrosinase, an enzyme involved in melanin production patsnap.comnih.gov. Whether the tris(methylthio) derivative retains or modifies this activity is unknown.
Studies on Antimicrobial Activity Mechanisms
No studies have been found that specifically investigate the antimicrobial activity of 1,4-Benzenediol, 2,3,5-tris(methylthio)-. However, phenols and their derivatives are known to possess antimicrobial properties nih.govresearchgate.net. Their mechanisms of action often involve disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. They can also inhibit microbial enzymes and interfere with cellular energy production.
Synthesis and Characterization of Analogues and Derivatives of 1,4 Benzenediol, 2,3,5 Tris Methylthio
Systematic Substitution Pattern Variations on the Benzene (B151609) Ring
Systematic substitution on the benzene ring of 1,4-Benzenediol, 2,3,5-tris(methylthio)- is primarily governed by the directing effects of the existing hydroxyl and methylthio groups. Both group types are ortho-, para-directing activators for electrophilic aromatic substitution. However, the single remaining hydrogen atom at the 6-position is sterically hindered, which influences the feasibility and outcome of substitution reactions.
One theoretical approach to diversification involves starting with an already substituted hydroquinone (B1673460) and subsequently introducing the tris(methylthio) pattern. For instance, a divergent synthesis strategy starting from a material like 2,3,5-triiodobenzoic acid can be used to create various 1,3,5-trisubstituted benzenes, which could then be further functionalized. rsc.org
Research findings indicate that the synthesis of substituted hydroquinone derivatives can be achieved through methods such as the acylation of hydroquinone with various substituted benzoyl chlorides. nih.gov While not a direct substitution on the 2,3,5-tris(methylthio)- backbone, this highlights a strategy of building complexity from a simpler, symmetrically substituted core. The introduction of substituents prior to the installation of the methylthio groups is often a more viable synthetic route due to the challenges of direct substitution on the highly substituted final product.
Table 1: Hypothetical Variations of Benzene Ring Substituents This table is illustrative and based on general synthetic principles rather than specific reported compounds.
| Compound Name | Substituent at C-6 | Potential Synthetic Precursor | Anticipated 1H NMR Signal (Substituent) |
|---|---|---|---|
| 1,4-Benzenediol, 2,3,5-tris(methylthio)-6-nitro- | -NO2 | Nitration of a less substituted precursor | - |
| This compound6-chloro- | -Cl | Chlorination of the parent hydroquinone | - |
| This compound6-bromo- | -Br | Bromination of the parent hydroquinone | - |
Exploration of Other Alkylthio and Arylthio Substituents
The methylthio groups of the parent compound can be replaced with a wide range of other alkylthio and arylthio substituents to modulate its properties. General methods for the synthesis of alkylthio benzene derivatives often involve the simultaneous diazotization of aromatic amines and subsequent nucleophilic displacement with a desired thiol (R-SH). researchgate.netutrgv.edudoaj.org This approach, however, is more suited for building the molecule from a precursor rather than direct substitution on the final product.
A more direct, albeit potentially challenging, method would be the demethylation of the thioether to generate a thiol, followed by re-alkylation or arylation. A mild and efficient method for S-alkylation of thiols uses cesium carbonate and tetrabutylammonium (B224687) iodide in DMF to afford structurally diverse sulfides. researchgate.net For the introduction of arylthio groups, copper-catalyzed coupling reactions between aryl iodides and a sulfur source can be employed to generate aryl thiols, which can then be used in nucleophilic substitution reactions. researchgate.net
Table 2: Examples of Alkylthio and Arylthio Analogues This table is illustrative and based on general synthetic principles rather than specific reported compounds.
| Compound Name | Sulfur Substituent | Synthetic Method | Key Characterization Feature |
|---|---|---|---|
| 1,4-Benzenediol, 2,3,5-tris(ethylthio)- | -SCH2CH3 | S-alkylation of precursor thiol with ethyl halide | Triplet and quartet signals in 1H NMR for ethyl groups |
| 1,4-Benzenediol, 2,3,5-tris(propylthio)- | -S(CH2)2CH3 | S-alkylation of precursor thiol with propyl halide | Characteristic propyl group signals in 1H NMR |
| 1,4-Benzenediol, 2,3,5-tris(phenylthio)- | -SPh | Cross-coupling reaction with thiophenol | Aromatic signals in 1H and 13C NMR |
| 1,4-Benzenediol, 2,3,5-tris(benzylthio)- | -SCH2Ph | S-alkylation of precursor thiol with benzyl (B1604629) bromide | Singlet for benzylic CH2 and aromatic signals in 1H NMR |
Synthesis of Oxidized Sulfur Species (Sulfoxides, Sulfones)
The sulfur atoms in the methylthio groups are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. The controlled oxidation of sulfides is a well-established transformation in organic synthesis. researchgate.net The selective oxidation of sulfides to sulfoxides can be achieved using one equivalent of an oxidizing agent under carefully controlled conditions. Common reagents for this purpose include hydrogen peroxide catalyzed by various metal complexes, or sodium hypochlorite (B82951) (NaOCl). researchgate.net The use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H2O2 allows for a selective synthesis where the reaction conditions determine whether the sulfoxide (B87167) or sulfone is the major product. organic-chemistry.org
Further oxidation of the sulfoxides, or direct oxidation of the sulfides with a stronger oxidizing agent or an excess of the reagent, yields the corresponding sulfones. organic-chemistry.org For instance, reacting a sulfide (B99878) with 2.4 equivalents of aqueous NaOCl can produce sulfones efficiently. researchgate.net Given the presence of three methylthio groups in the parent compound, a mixture of partially and fully oxidized products is possible, and chromatographic separation would be necessary to isolate specific species.
Table 3: Potential Oxidized Derivatives This table is illustrative and based on general synthetic principles rather than specific reported compounds.
| Compound Name | Oxidation State | Common Oxidizing Agent | Expected IR Spectroscopy Feature |
|---|---|---|---|
| 1,4-Benzenediol, 2-(methylsulfinyl)-3,5-bis(methylthio)- | One Sulfoxide | 1 eq. H2O2 | S=O stretch (~1050 cm-1) |
| 1,4-Benzenediol, 2,3,5-tris(methylsulfinyl)- | Three Sulfoxides | 3+ eq. H2O2 | Strong S=O stretch (~1050 cm-1) |
| 1,4-Benzenediol, 2-(methylsulfonyl)-3,5-bis(methylthio)- | One Sulfone | 1 eq. m-CPBA (excess) | Asymmetric/Symmetric SO2 stretches (~1350-1300, 1150-1120 cm-1) |
| 1,4-Benzenediol, 2,3,5-tris(methylsulfonyl)- | Three Sulfones | Excess m-CPBA or H2O2 | Strong Asymmetric/Symmetric SO2 stretches |
Heterocyclic Analogues Incorporating Sulfur
The 1,4-benzenediol scaffold can serve as a template for the construction of various sulfur-containing heterocyclic systems. The synthesis of such compounds is a significant area of research due to their diverse biological activities. nih.gov For example, the hydroxyl and adjacent methylthio groups could potentially undergo cyclization reactions to form fused ring systems.
One possible strategy involves the reaction of the hydroquinone with reagents that can bridge two adjacent positions on the ring. For instance, thienothiophene derivatives have been synthesized from substituted cyclopropenethiones, indicating complex rearrangements can lead to stable sulfur-containing heterocycles. nih.gov Another approach could involve the conversion of the hydroquinone to a quinone, followed by addition and cyclization reactions. The use of versatile synthons like 1,4-dithiane-2,5-diol (B140307) in reactions such as Gewald reactions can lead to the formation of thiophene (B33073) derivatives. researchgate.net The synthesis of 1,4-benzothiazinones from 2-aminothiophenol (B119425) provides a template for how the hydroquinone core could be incorporated into a larger heterocyclic framework. mdpi.com These strategies highlight the potential for creating novel, complex molecules based on the parent compound's structure.
Table 4: Examples of Potential Heterocyclic Analogues This table is illustrative and based on general synthetic principles rather than specific reported compounds.
| Heterocyclic System | General Synthetic Strategy | Potential Starting Material | Significance |
|---|---|---|---|
| Thieno[2,3-g]benzofuran derivative | Intramolecular cyclization/dehydration | Functionalized 1,4-Benzenediol derivative | Fused polyheterocyclic system |
| Dithieno[2,3-b:3',2'-e]benzene derivative | Annulation reaction with a sulfur-containing reagent | Oxidized quinone form of the parent compound | Electronically active organic material |
| Benzobisthiazole derivative | Condensation with a reagent like thiourea | Oxidized and functionalized precursor | Core for pharmacologically active compounds |
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration with Flow Chemistry and Automated Synthesis
The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis present significant opportunities for the synthesis and application of complex molecules like 1,4-Benzenediol, 2,3,5-tris(methylthio)-. While direct studies on this specific compound are not prevalent, research on the synthesis of related thioethers and other organosulfur compounds in flow systems provides a strong indication of potential methodologies.
Flow chemistry can enhance the safety and efficiency of reactions involving thiols, which can be prone to oxidation and side reactions in traditional batch processes. The continuous processing nature of flow reactors allows for better management of reaction intermediates and improved product consistency. For instance, the synthesis of various heterocyclic thioethers has been successfully automated using a flow-through process, achieving high yields and purities without the need for manual purification steps. acs.org This approach could be adapted for the multi-step synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- or its derivatives.
Moreover, automated peptide synthesis frequently utilizes aryl thiols in native chemical ligation (NCL) to create thioester intermediates. researchgate.netuni-goettingen.de This established use in automated systems highlights the compatibility of the thiol functional group with automated fluid handling and reaction monitoring, suggesting that 1,4-Benzenediol, 2,3,5-tris(methylthio)- could be integrated into automated platforms for applications such as materials discovery or biological screening.
Table 1: Examples of Thioether Synthesis in Flow Chemistry
| Reactants | Flow System Conditions | Yield | Reference |
|---|---|---|---|
| Alkenyl bromides and thiols | Visible-light irradiation, basic media | High | thieme-connect.com |
| Heterocyclic thiols and alkyl halides | Polymer-supported reagent column | >75% | acs.org |
This table is interactive. Users can sort and filter the data.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
The development of advanced spectroscopic techniques for real-time, in situ reaction monitoring is crucial for understanding and optimizing complex chemical transformations. For a molecule like 1,4-Benzenediol, 2,3,5-tris(methylthio)-, with its multiple reactive sites, such techniques would be invaluable.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated as a powerful tool for monitoring thiol-ene "click" reactions and for studying thiol-ligand exchange on the surface of gold nanoparticles. nih.govacs.org This suggests that NMR could be employed to follow the stepwise functionalization of the benzenediol core or to study the kinetics of its binding to surfaces. Furthermore, 19F NMR has been used for in situ monitoring of backbone thioester exchange in peptides, indicating the potential for using fluorine-labeled analogues to track reactions involving the methylthio groups. nih.gov
Raman spectroscopy is another highly effective technique for monitoring reactions involving thiols. In situ Raman has been used to distinguish between reversible and irreversible modifications of the thiol group in L-cysteine. rsc.orgresearchgate.net This method could be applied to study the redox chemistry of the hydroquinone (B1673460) core of 1,4-Benzenediol, 2,3,5-tris(methylthio)- and the behavior of its sulfur-containing substituents under various conditions. Surface-Enhanced Raman Spectroscopy (SERS) would be particularly useful for monitoring the adsorption and reactions of this compound on metallic nanostructures. researchgate.netqub.ac.uk
Application in Green Solvents and Sustainable Processes
The principles of green chemistry encourage the use of environmentally benign solvents and sustainable processes. The synthesis and application of organosulfur compounds are increasingly being explored in such systems.
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic compounds for the synthesis of various organosulfur compounds. researchgate.netresearchgate.netua.es These solvents, which are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and catalyst, often leading to high yields and simplified workup procedures. The synthesis of 1,4-Benzenediol, 2,3,5-tris(methylthio)- could potentially be achieved in a DES, reducing the environmental impact of the process.
Other green solvents are also being investigated for reactions involving sulfur compounds. For example, the synthesis of sulfides and sulfoxides has been demonstrated in environmentally friendly solvents like ethanol (B145695) and water, using visible-light photocatalysis and oxygen from the air as a green oxidant. rsc.orgresearchgate.net The selective oxidation of sulfides to sulfoxides or sulfones can also be controlled by the choice of solvent. acs.org Such sustainable methodologies could be applied to the synthesis and modification of 1,4-Benzenediol, 2,3,5-tris(methylthio)-.
Table 2: Synthesis of Organosulfur Compounds in Green Solvents
| Reaction Type | Green Solvent | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Thiazole Synthesis | Deep Eutectic Solvent | Recyclable, catalyst-free | Good to excellent | academie-sciences.fr |
| Sulfide (B99878) and Sulfoxide (B87167) Synthesis | Ethanol/Water | Use of O2 as oxidant, visible light | Good | rsc.orgresearchgate.net |
| Aryl Methyl Sulfide Synthesis | Dimethyl Carbonate | DMC as solvent and C1 source | Moderate to excellent | researchgate.net |
This table is interactive. Users can sort and filter the data.
Synergistic Approaches with Nanotechnology for Enhanced Functionality
The strong affinity of sulfur for noble metals makes thiol-containing compounds excellent candidates for the functionalization of nanomaterials. The three methylthio groups in 1,4-Benzenediol, 2,3,5-tris(methylthio)- offer multiple anchor points for binding to gold or silver nanoparticles, enabling the creation of well-defined self-assembled monolayers (SAMs).
The functionalization of gold nanoparticles (AuNPs) with aryl thiols is a well-established method for tailoring their surface properties and creating functional nanosystems. researchgate.netunits.itnih.gov By attaching 1,4-Benzenediol, 2,3,5-tris(methylthio)- to AuNPs, it may be possible to create nanoparticles with specific redox properties derived from the hydroquinone core. These functionalized nanoparticles could find applications in sensing, catalysis, and electronics.
Furthermore, thiol-functionalized nanomaterials are being developed for a variety of sensing applications. twistaroma.frresearchgate.net For example, carbon nanotubes decorated with metal nanoparticles and functionalized with thiol-amine monolayers have been shown to be effective chemiresistors for detecting volatile organic compounds. mdpi.com The unique electronic and binding properties of 1,4-Benzenediol, 2,3,5-tris(methylthio)- could be harnessed to create novel sensors with high sensitivity and selectivity for specific analytes. The interaction of such functionalized nanoparticles with biological systems is also an area of active research, with potential applications in diagnostics and therapeutics. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,4-Benzenediol, 2,3,5-tris(methylthio)- |
| L-cysteine |
| Gold nanoparticles |
| Silver nanoparticles |
| Carbon nanotubes |
| Thioethers |
| Sulfoxides |
| Sulfones |
| Thiazoles |
| Aryl thiols |
| Dimethyl Carbonate |
| Monoglyme |
| Ethanol |
| Water |
| 11-amino-1-undecanethiol |
| 4-mercaptophenylacetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
